2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide 2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide Atenolol EP Impurity F is an impurity of Atenolol, a cardioselective β-adrenergic blocker.
Brand Name: Vulcanchem
CAS No.: 87619-83-8
VCID: VC21336622
InChI: InChI=1S/C25H35N3O6/c1-17(2)28(13-20(29)15-33-22-7-3-18(4-8-22)11-24(26)31)14-21(30)16-34-23-9-5-19(6-10-23)12-25(27)32/h3-10,17,20-21,29-30H,11-16H2,1-2H3,(H2,26,31)(H2,27,32)
SMILES: CC(C)N(CC(COC1=CC=C(C=C1)CC(=O)N)O)CC(COC2=CC=C(C=C2)CC(=O)N)O
Molecular Formula: C25H35N3O6
Molecular Weight: 473.6 g/mol

2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide

CAS No.: 87619-83-8

Cat. No.: VC21336622

Molecular Formula: C25H35N3O6

Molecular Weight: 473.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide - 87619-83-8

CAS No. 87619-83-8
Molecular Formula C25H35N3O6
Molecular Weight 473.6 g/mol
IUPAC Name 2-[4-[3-[[3-[4-(2-amino-2-oxoethyl)phenoxy]-2-hydroxypropyl]-propan-2-ylamino]-2-hydroxypropoxy]phenyl]acetamide
Standard InChI InChI=1S/C25H35N3O6/c1-17(2)28(13-20(29)15-33-22-7-3-18(4-8-22)11-24(26)31)14-21(30)16-34-23-9-5-19(6-10-23)12-25(27)32/h3-10,17,20-21,29-30H,11-16H2,1-2H3,(H2,26,31)(H2,27,32)
Standard InChI Key SYUQLMYOHVGLTC-UHFFFAOYSA-N
SMILES CC(C)N(CC(COC1=CC=C(C=C1)CC(=O)N)O)CC(COC2=CC=C(C=C2)CC(=O)N)O
Canonical SMILES CC(C)N(CC(COC1=CC=C(C=C1)CC(=O)N)O)CC(COC2=CC=C(C=C2)CC(=O)N)O
Appearance White Solid
Melting Point 161-163°C

Chemical Identity and Nomenclature

Primary Identification

2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide is identified through multiple nomenclature systems and identifiers in pharmaceutical literature. This compound is primarily classified as an impurity associated with the beta-adrenergic blocking agent atenolol, commonly referred to as Atenolol Impurity F in pharmacopeial standards.

Registry Information and Synonyms

The compound has been assigned the unique Chemical Abstracts Service (CAS) registry number 87619-83-8, which serves as its definitive identifier in chemical databases and regulatory documentation. Several synonyms are used in pharmaceutical and analytical contexts, including:

  • Atenolol Impurity F

  • Atenolol USP Related Compound D

  • Atenolol EP Impurity F

  • Atenolol Related Compound F

  • Atenlol Impurity F

These varied designations reflect the compound's significance in different pharmacopeial standards and quality control protocols for atenolol production and analysis.

Molecular Structure and Properties

Structural Composition

The molecular formula of the compound is C25H35N3O6, with a precise molecular weight of 473.56 g/mol. The structure contains:

  • A central isopropylazanediyl group connecting two hydroxypropane chains

  • Two phenylene groups connected via oxy linkages

  • Two terminal acetamide functional groups

Physicochemical Properties

Table 1: Physical and Chemical Properties of 2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide

PropertyValueDetermination Method
Physical StateSolidObserved
ColorWhite to Off-WhiteObserved
Molecular Weight473.56 g/molCalculated
Melting Point160-162°CExperimental
Boiling Point780.4±60.0°CPredicted
Density1.231±0.06 g/cm³Predicted
pKa13.51±0.20Predicted
SolubilitySlightly soluble in methanol (with sonication)Experimental

The compound exhibits limited solubility in common organic solvents, requiring sonication to achieve dissolution in methanol. This property is significant for analytical method development and purification procedures.

Relationship to Atenolol

Structural Relationship

2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide is structurally related to atenolol, which is chemically known as 2-[4-(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide. The compound represents a dimeric impurity that can form during atenolol synthesis or storage.

Significance in Pharmaceutical Quality Control

As Atenolol Impurity F, this compound is a specified impurity in pharmacopeial standards including the European Pharmacopoeia (EP) and United States Pharmacopeia (USP). The presence and quantification of this impurity are crucial aspects of quality control in atenolol production, as regulatory guidelines specify maximum allowable limits for such impurities in pharmaceutical formulations.

Analytical Identification and Characterization

Spectroscopic Identification

Though specific spectral data is limited in the available sources, the compound would typically be identifiable through:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Mass Spectrometry (MS)

These techniques would reveal the characteristic signals associated with the acetamide groups, aromatic rings, and hydroxyl functionalities present in the structure.

Chromatographic Analysis

Applications in Pharmaceutical Analysis

Reference Standard Applications

The availability of this compound as a reference standard facilitates the development of stability-indicating analytical methods for atenolol. Such methods are essential for:

  • Release testing of atenolol drug substance

  • Stability studies to monitor impurity formation during storage

  • Process validation during atenolol manufacturing

  • Investigation of out-of-specification results in quality control testing

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